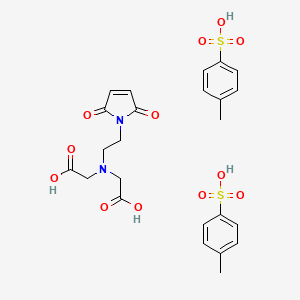
3-Phenoxypyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxypyridin-4-amine is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is a pale-yellow to yellow-brown solid .
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature between 2-8°C .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- 3-Phenoxypyridin-4-amine derivatives are used in the synthesis of laterally functionalized crown ethers, which exhibit interesting tautomeric equilibria and are significant for their potential applications in coordination chemistry (Hayvalı et al., 2003).
Organic Chemistry and Catalysis
- These compounds are crucial in organic chemistry, particularly in ligand-promoted meta-C-H amination and alkynylation of various substrates including indole, indoline, and indazole, highlighting their versatility in synthetic applications (Wang et al., 2016).
- They are also involved in boronic-acid-accelerated electrophilic activation processes, particularly in the efficient synthesis of metal-chelating pharmacophores in drug development (Ke et al., 2022).
Anticancer Research
- Schiff bases derived from this compound have been synthesized and tested for their in vitro anticancer activity, particularly on different cell lines such as Hela, Hep-G2, and MCF7, indicating their potential in cancer therapeutics (Vinayak et al., 2014).
Material Science and Polymer Chemistry
- These derivatives have been explored in the context of material science, such as in the synthesis of polybenzoxazine and as stabilizers in polypropylene, suggesting their significant role in the development of advanced materials (Trejo-Machin et al., 2017), (Mosnáček et al., 2003).
Environmental Chemistry
- Their application extends to environmental chemistry, such as in the reduction of nitro compounds to amines using graphene-based catalysts, demonstrating their relevance in green chemistry and pollution control (Nasrollahzadeh et al., 2020).
Drug Discovery and Development
- They play a pivotal role in drug discovery, particularly in the development of beta-adrenergic receptor agonists, showcasing their importance in pharmacological research (Czeskis et al., 2006).
Safety and Hazards
The safety information for 3-Phenoxypyridin-4-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
While specific future directions for 3-Phenoxypyridin-4-amine are not available in the retrieved data, pyridine derivatives are a topic of ongoing research in medicinal chemistry . They are often explored for their potential therapeutic properties and are used in the synthesis of a variety of pharmaceutical compounds .
Mécanisme D'action
Target of Action
The compound is a bioactive molecule that has been studied for its potential applications . .
Mode of Action
It is known that the compound contains a phenoxypyridine structure, which has been widely introduced into bioactive molecules as an active scaffold
Biochemical Pathways
Phenoxypyridine compounds have been used in the molecular structure of pesticides , suggesting that 3-Phenoxypyridin-4-amine may affect similar biochemical pathways.
Action Environment
Environmental factors can play a significant role in the effectiveness of many compounds , and it is likely that they would also influence this compound.
Propriétés
IUPAC Name |
3-phenoxypyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYHOEIWHSFLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclohexyl-2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2465672.png)
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B2465673.png)

![2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2465675.png)
![methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B2465676.png)
![3-(4-chlorophenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2465677.png)

![1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2465680.png)


